Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate
Description
Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate is a thiazole-derived compound characterized by a central thiazole ring substituted with a biphenylamino group at position 2 and an ethyl acetate moiety at position 5. This structure combines aromatic and heterocyclic elements, making it a candidate for diverse biological applications. Its synthesis typically involves condensation reactions, as seen in analogous compounds (e.g., compound 21 in and ), where intermediates are reacted with diethyl acetylenedicarboxylate (DEAD) or similar reagents under mild conditions . The compound’s structural confirmation relies on elemental analysis and spectral techniques (IR, NMR), which identify key functional groups such as N-H stretches (3168–3227 cm⁻¹) and ester carbonyl signals .
Properties
Molecular Formula |
C19H18N2O2S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 2-[2-(4-phenylanilino)-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C19H18N2O2S/c1-2-23-18(22)12-17-13-20-19(24-17)21-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,20,21) |
InChI Key |
WUFJZDFMHOMWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-([1,1’-biphenyl]-4-ylamino)thiazol-5-yl)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by the condensation of α-aminonitriles with carbon disulfide, followed by cyclization.
Introduction of the Biphenyl Group: The biphenyl group is introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the thiazole derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-([1,1’-biphenyl]-4-ylamino)thiazol-5-yl)acetate undergoes various chemical reactions, including:
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated biphenyls.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Research has indicated that compounds similar to ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate demonstrate promising anticancer properties. The thiazole ring is known for its biological activity, particularly in inhibiting tumor growth. Studies have shown that derivatives of thiazole can act as effective agents against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties :
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are recognized for their ability to inhibit bacterial and fungal growth. This compound could potentially serve as a lead compound in the development of new antimicrobial agents .
Materials Science Applications
Organic Electronics :
The biphenyl moiety in the compound contributes to its electronic properties, making it a candidate for applications in organic electronics. Research into organic light-emitting diodes (OLEDs) and organic photovoltaic cells has highlighted the role of similar compounds in enhancing charge transport and light emission efficiency .
Polymer Chemistry :
In polymer synthesis, thiazole-containing compounds can be utilized as building blocks for creating novel materials with enhanced thermal stability and mechanical properties. This compound may be incorporated into polymer matrices to improve their functional characteristics .
Biochemical Research Applications
Enzyme Inhibition Studies :
The unique structure of this compound allows it to interact with various enzymes, making it useful in enzyme inhibition studies. Research has focused on its potential to inhibit specific enzymes involved in metabolic pathways related to cancer and infectious diseases .
Drug Development :
Given its biological activity, this compound is being explored in drug development processes. The ability to modify the thiazole and biphenyl components opens avenues for synthesizing analogs with improved efficacy and reduced side effects .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Activity of Thiazole Derivatives | Medicinal Chemistry | Demonstrated significant apoptosis induction in cancer cell lines. |
| Synthesis of Novel OLED Materials | Materials Science | Enhanced charge transport properties observed with biphenyl-thiazole compounds. |
| Enzyme Inhibition by Thiazole Compounds | Biochemical Research | Effective inhibition of key metabolic enzymes linked to cancer progression. |
Mechanism of Action
The mechanism of action of Ethyl 2-(2-([1,1’-biphenyl]-4-ylamino)thiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Features of Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate and Analogues
*Data from compound 21 (structurally closest analogue) . †Biological activity inferred from analogues (e.g., biphenyl groups in suggest angiotensin receptor targeting). N/R = Not reported in evidence.
Functional Group Impact on Activity
- Biphenyl vs. However, thiophene derivatives exhibit notable anti-inflammatory activity, particularly with para-halogen substituents (e.g., 5c, 5g–5j), suggesting electron-withdrawing groups enhance bioactivity .
- Sulfonamido and Hydrazine Moieties : Compound 21 () includes a sulfonamido group, which is associated with enzyme inhibition (e.g., carbonic anhydrase) and antibacterial activity. The hydrazine linker in compound 21 may confer chelating properties, differing from the target compound’s simpler acetamide chain.
- Synthetic Efficiency : Microwave-assisted synthesis () achieves higher yields and shorter reaction times compared to traditional methods (e.g., 31% yield for compound 21 via DEAD reaction) .
Physicochemical and Spectral Comparisons
- Melting Points : The target compound’s closest analogue (compound 21) has a melting point of 217–219°C, indicative of high crystallinity and stability . Thiophene derivatives () lack reported melting points, but their synthesis via microwave methods suggests improved purity.
- IR Spectral Data : Compound 21 shows N-H stretches at 3168–3227 cm⁻¹, consistent with hydrazine and sulfonamido groups, while the target compound’s IR would likely feature similar N-H and ester C=O stretches (~1700 cm⁻¹) .
Biological Activity
Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate, with the CAS number 1092959-61-9, is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C19H18N2O2S |
| Molecular Weight | 338.42 g/mol |
| Purity | ≥ 95% |
| CAS Number | 1092959-61-9 |
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with biphenyl amines. The process often includes various steps such as condensation and esterification, leading to the formation of the target compound. Specific synthetic routes can vary based on the desired purity and yield.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives similar to this compound. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 6.10 μM to 25.9 μM across different cell types, indicating a promising therapeutic index against cancers such as breast and prostate cancer .
The biological activity of thiazole derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer progression. These compounds have been shown to target protein kinases like EGFR and CDK2, leading to cell cycle arrest and apoptosis in cancer cells . The presence of electron-withdrawing groups in thiazole rings enhances their biological activity by increasing lipophilicity and improving cell membrane permeability.
Antimicrobial Activity
Thiazole derivatives have also exhibited antimicrobial properties. For example, compounds structurally similar to this compound have been reported to reduce the survival of intracellular pathogens while maintaining low toxicity to mammalian cells . This suggests potential applications in developing new antimicrobial agents.
Case Studies
Several case studies have investigated the biological activity of thiazole derivatives:
- Antitumor Efficacy : A study evaluated a series of thiazole derivatives against various cancer cell lines, reporting IC50 values as low as 6.10 μM for MCF-7 cells. These findings indicate that modifications in the thiazole structure can significantly enhance anticancer activity .
- Antimicrobial Properties : Research on thiazole compounds has shown that they can induce significant ultrastructural changes in treated pathogens, leading to increased cell death rates while sparing mammalian cells from toxicity .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the thiazole ring play a crucial role in determining biological activity. Compounds with more lipophilic substituents generally exhibited enhanced efficacy against target cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
